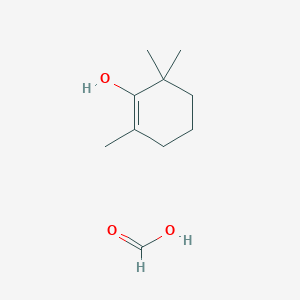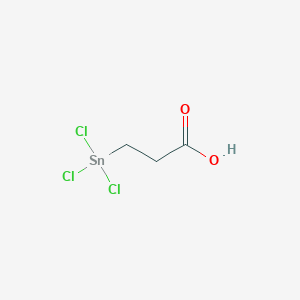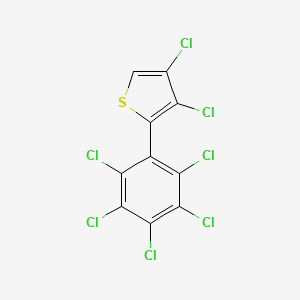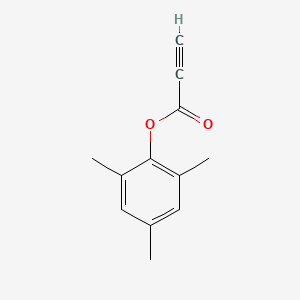
Formic acid;2,6,6-trimethylcyclohexen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formic acid;2,6,6-trimethylcyclohexen-1-ol: is a compound that combines formic acid, the simplest carboxylic acid, with 2,6,6-trimethylcyclohexen-1-ol, a derivative of cyclohexene Formic acid is known for its pungent odor and is naturally found in the venom of ants and bees
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of formic acid;2,6,6-trimethylcyclohexen-1-ol involves the esterification of formic acid with 2,6,6-trimethylcyclohexen-1-ol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete reaction. The reaction can be represented as follows:
Formic acid+2,6,6-trimethylcyclohexen-1-ol→Formic acid;2,6,6-trimethylcyclohexen-1-ol+Water
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Formic acid;2,6,6-trimethylcyclohexen-1-ol can undergo oxidation reactions, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Formic acid;2,6,6-trimethylcyclohexen-1-ol is used as an intermediate in organic synthesis, particularly in the production of fragrances and flavor compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the compound’s potential as a drug precursor or active pharmaceutical ingredient.
Industry: In the industrial sector, this compound is used in the manufacture of resins, plastics, and coatings.
Mecanismo De Acción
The mechanism of action of formic acid;2,6,6-trimethylcyclohexen-1-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and industrial processes.
Comparación Con Compuestos Similares
2,6,6-Trimethylcyclohexen-1-ol: A similar compound without the formic acid component.
Formic Acid: The simplest carboxylic acid, used in various chemical reactions.
Uniqueness: Formic acid;2,6,6-trimethylcyclohexen-1-ol is unique due to its combined properties of formic acid and 2,6,6-trimethylcyclohexen-1-ol
By understanding the properties, preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds, researchers can explore the full potential of this compound in various domains.
Propiedades
Número CAS |
59324-92-4 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
formic acid;2,6,6-trimethylcyclohexen-1-ol |
InChI |
InChI=1S/C9H16O.CH2O2/c1-7-5-4-6-9(2,3)8(7)10;2-1-3/h10H,4-6H2,1-3H3;1H,(H,2,3) |
Clave InChI |
ZPNNWAQLKDHGDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(CCC1)(C)C)O.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-](/img/structure/B14597910.png)
![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)


![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)
![2-(Methoxymethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14597928.png)

![Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate](/img/structure/B14597933.png)
![3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14597934.png)
![N-[(4,5-Dichlorothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14597938.png)

![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597952.png)
![Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B14597955.png)
![4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile](/img/structure/B14597956.png)
